4-(4-Methoxy-2,6-dinitrobenzoyl)morpholine
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Overview
Description
(4-METHOXY-2,6-DINITROPHENYL)(MORPHOLINO)METHANONE is a complex organic compound that features a morpholine ring attached to a methanone group, which is further connected to a 4-methoxy-2,6-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXY-2,6-DINITROPHENYL)(MORPHOLINO)METHANONE typically involves the reaction of 4-methoxy-2,6-dinitrobenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving 4-methoxy-2,6-dinitrobenzoyl chloride in a suitable solvent such as dichloromethane.
- Adding morpholine dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (4-METHOXY-2,6-DINITROPHENYL)(MORPHOLINO)METHANONE may involve similar steps but with optimized conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-METHOXY-2,6-DINITROPHENYL)(MORPHOLINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-methoxy-2,6-dinitrobenzoic acid.
Reduction: Formation of 4-methoxy-2,6-diaminophenyl(morpholino)methanone.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-METHOXY-2,6-DINITROPHENYL)(MORPHOLINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (4-METHOXY-2,6-DINITROPHENYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro groups and morpholine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Benzoylmorpholine: Similar structure but with a benzoyl group instead of the 4-methoxy-2,6-dinitrophenyl group.
(4-Bromophenyl)(morpholino)methanone: Contains a bromophenyl group instead of the methoxy-dinitrophenyl group.
Uniqueness
(4-METHOXY-2,6-DINITROPHENYL)(MORPHOLINO)METHANONE is unique due to the presence of both methoxy and dinitro groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13N3O7 |
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Molecular Weight |
311.25 g/mol |
IUPAC Name |
(4-methoxy-2,6-dinitrophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13N3O7/c1-21-8-6-9(14(17)18)11(10(7-8)15(19)20)12(16)13-2-4-22-5-3-13/h6-7H,2-5H2,1H3 |
InChI Key |
FRMVOCSPVQFZTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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